molecular formula C17H21ClN6O B6503921 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1421484-00-5

1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

Cat. No. B6503921
CAS RN: 1421484-00-5
M. Wt: 360.8 g/mol
InChI Key: IQWYPGCEKXCODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (CMPP) is a synthetic organic compound belonging to the class of urea derivatives. It is a white crystalline solid with a molecular weight of 218.63 g/mol and a melting point of 193-196°C. CMPP is a widely used laboratory reagent and has been studied for its potential applications in a variety of scientific research fields.

Scientific Research Applications

1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has been widely used in a variety of scientific research fields, such as biochemistry, pharmacology, and drug discovery. It has been used as a ligand for affinity chromatography, as a substrate for enzyme assays, and as a tool for studying protein-ligand interactions. In addition, 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has been used as a model compound for studying the structure and reactivity of urea derivatives.

Mechanism of Action

1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has been studied for its potential as a therapeutic agent. It has been shown to interact with several cellular targets, including receptors and enzymes, and has been shown to induce a variety of biochemical and physiological effects. The exact mechanism of action of 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is still not fully understood, but it is believed to involve the binding of 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea to specific receptors on the surface of cells, which then results in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-apoptotic, and anti-cancer effects. It has also been shown to modulate the expression of several proteins involved in cell proliferation, differentiation, and apoptosis. In addition, 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has been shown to modulate the activity of enzymes involved in the metabolism of drugs, hormones, and neurotransmitters.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable in aqueous solutions. Additionally, 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is soluble in a variety of organic solvents, making it suitable for use in a variety of laboratory techniques. However, 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea. These include further investigation of its mechanism of action, its potential therapeutic applications, and its use as a tool for drug discovery. Additionally, further research on the structure-activity relationships of 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea and its derivatives could lead to the development of more potent and selective compounds with improved therapeutic profiles. Finally, further studies on the biochemical and physiological effects of 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea could provide insights into its potential use as a therapeutic agent.

Synthesis Methods

1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea can be synthesized in several ways. One of the most common methods is the reaction of 2-chloro-4-methylphenol and 4-methylpiperazine in the presence of an acid catalyst. This reaction produces a 1:1 mixture of 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea and pyrimidin-5-yl-4-methylpiperazine, which can be separated by recrystallization.

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O/c1-12-3-4-15(14(18)9-12)22-17(25)21-13-10-19-16(20-11-13)24-7-5-23(2)6-8-24/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWYPGCEKXCODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

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